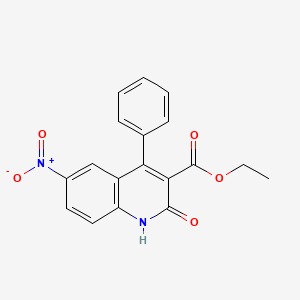

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound that has been studied for its ability to act as a catalyst for various chemical reactions. It is a member of the quinoline family of compounds, and has been studied for its potential applications in scientific research.

科学的研究の応用

Biginelli Reaction and Dihydropyrimidinones

The Biginelli reaction is a versatile acid-catalyzed, three-component reaction that leads to the synthesis of highly functionalized heterocycles. LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition. This four-step route yielded LaSOM® 293 with an impressive 84% yield . Dihydropyrimidinones (DHPMs) are a class of compounds with diverse pharmacological effects, including anticancer properties.

Anticancer Potential

LaSOM® 293’s structure makes it an intriguing candidate for anticancer drug development. While specific studies on LaSOM® 293 are limited, DHPMs have been investigated in this context. For instance, Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .

Melanocortin Receptors and Beyond

LaSOM® 293 and related compounds have been explored as melanocortin receptor agonists. Additionally, they exhibit fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . These diverse effects hint at their potential in various therapeutic areas.

RNA-Dependent RNA Polymerase Inhibition

LaSOM® 293’s structure contains a triazole moiety, which has been associated with inhibitory effects. For instance, a derivative of 4-hydroxy-2(1H)-quinolinone, a compound similar to LaSOM® 293, was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Antimicrobial Properties

While direct studies on LaSOM® 293’s antimicrobial effects are scarce, its structural features suggest potential activity. Similar DHPMs have been evaluated for antimicrobial potential, making this an interesting avenue for further investigation .

作用機序

Target of Action

Similar compounds have been reported to have neuroprotective effects , suggesting potential targets within the nervous system.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .

Result of Action

Similar compounds have shown neuroprotective and anti-neuroinflammatory effects , suggesting that ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate may have similar effects.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of the compound .

特性

IUPAC Name |

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGWYUZSZRWJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354196 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-6-nitro-4-phenylquinoline-3-carboxylate | |

CAS RN |

5627-69-0 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)